4-Hydroxyhexenal

Description

Summary of Key Findings

4-Hydroxy-2-hexenal (HHE) is a reactive α,β-unsaturated aldehyde formed during the peroxidation of n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). Unlike its n-6 PUFA-derived counterpart, 4-hydroxy-2-nonenal (HNE), HHE exhibits distinct biochemical properties, including differential protein adduction targets and detoxification pathways. Emerging evidence highlights its neurotoxic potential, role in chronic diseases, and unique enzymatic vs. non-enzymatic formation mechanisms. This article synthesizes current research on HHE’s formation pathways, biological impacts, and comparative analysis with HNE.

Mechanisms of Formation and Biochemical Pathways

Lipid Peroxidation of n-3 Polyunsaturated Fatty Acids

HHE is a primary product of n-3 PUFA oxidation, particularly in tissues rich in DHA and EPA, such as the brain and retina. The peroxidation cascade begins with free radical-induced hydrogen abstraction from bis-allylic positions in PUFAs, leading to lipid radical formation. Subsequent oxygen insertion generates lipid peroxyl radicals (LOO- ), which undergo β-scission to form HHE (Figure 1).

Key steps in HHE formation :

- Initiation : ROS (e.g., - OH) abstract hydrogen from n-3 PUFAs, forming lipid radicals (L- ).

- Propagation : L- reacts with O₂ to form LOO- , which abstracts hydrogen from adjacent lipids, producing lipid hydroperoxides (LOOH).

- Fragmentation : LOOH decomposes via β-scission, yielding HHE and shorter-chain hydrocarbons.

In vitro studies demonstrate that DHA oxidation produces HHE at concentrations up to 850 nM during gastrointestinal digestion, underscoring its relevance in dietary lipid peroxidation.

Enzymatic vs. Non-Enzymatic Oxidation Pathways

HHE formation occurs through both enzymatic and non-enzymatic mechanisms, with context-dependent dominance (Table 1).

Enzymatic Pathways

- Lipoxygenase (LOX) : LOX oxidizes PUFAs to hydroperoxides, which are further processed by hydroperoxide peroxygenase (HP peroxygenase) into HHE. For example, (3Z)-hexenal is converted to (2E)-4-hydroperoxy-2-hexenal (HPHE), which is reduced to HHE.

- Cytochrome P450 (CYP) : CYP enzymes catalyze epoxidation of PUFAs, with subsequent hydrolysis yielding HHE precursors.

Non-Enzymatic Pathways

- Autoxidation : Free radical-mediated peroxidation dominates in conditions of oxidative stress (e.g., chronic kidney disease), where antioxidant defenses are compromised. This pathway is accelerated by transition metals (e.g., Fe²⁺) and produces HHE independently of enzymatic activity.

Table 1: Enzymatic vs. Non-Enzymatic HHE Formation

| Parameter | Enzymatic | Non-Enzymatic |

|---|---|---|

| Primary Catalysts | LOX, HP peroxygenase, CYP | ROS, transition metals |

| Reaction Rate | Faster, substrate-specific | Slower, non-specific |

| Tissue Specificity | Brain, retina, liver | Ubiquitous in oxidative stress |

| Key Inhibitors | LOX inhibitors (e.g., NDGA) | Antioxidants (e.g., glutathione) |

Comparative Analysis with 4-Hydroxy-2-Nonenal (HNE)

HHE and HNE, though structurally similar, diverge in origin, reactivity, and pathological roles (Table 2).

Structural and Functional Differences

- Carbon Chain Length : HHE (C6) derives from n-3 PUFAs, while HNE (C9) originates from n-6 PUFAs (e.g., arachidonic acid).

- Reactivity : HNE’s longer carbon chain enhances lipophilicity, facilitating membrane penetration and adduct formation with nuclear proteins. In contrast, HHE preferentially modifies mitochondrial proteins due to its shorter chain.

- Detoxification : Glutathione S-transferases (GSTs) conjugate HNE to glutathione 6.5-fold more efficiently than HHE, contributing to HHE’s prolonged intracellular half-life.

Pathological Implications

- Neurotoxicity : HHE and HNE exhibit similar LD₅₀ values in cortical neurons (23 μM vs. 18 μM), but HHE selectively inactivates aldehyde dehydrogenase 5A (ALDH5A), exacerbating oxidative damage.

- Chronic Diseases : In chronic kidney disease (CKD), HHE plasma levels rise 4.5-fold in stage IV–V patients, compared to a 6.2-fold increase for HNE, highlighting divergent accumulation kinetics.

Table 2: HHE vs. HNE Biochemical Properties

| Property | HHE | HNE |

|---|---|---|

| Precursor PUFA | n-3 (DHA, EPA) | n-6 (AA, linoleic acid) |

| Primary Adducts | Histidine, lysine | Cysteine, histidine |

| Detoxification Rate | Slow (GST efficiency = 15%) | Fast (GST efficiency = 85%) |

| Toxicity (LD₅₀) | 23 μM (neurons) | 18 μM (neurons) |

Structure

3D Structure

Properties

IUPAC Name |

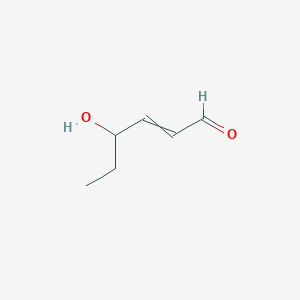

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism of 4-HHE Formation via Oxidative Degradation

4-HHE is generated through the non-enzymatic peroxidation of DHA, an omega-3 PUFA abundant in cell membranes. Under conditions of oxidative stress, reactive oxygen species (ROS) attack DHA’s bis-allylic methylene groups, initiating a free radical chain reaction. This process leads to the formation of lipid hydroperoxides, which undergo β-scission to produce 4-HHE. The reaction typically occurs in aqueous environments at physiological temperatures (37°C) and is catalyzed by transition metals such as Fe²⁺ or Cu⁺. For example, in vitro models using placental explants exposed to oxidative stressors demonstrated 4-HHE generation at concentrations proportional to the severity of oxidative insult.

Experimental Protocols for Inducing Lipid Peroxidation

A standard protocol involves incubating DHA-rich substrates (e.g., cell lysates or purified DHA) with pro-oxidant systems like Fe²⁺/ascorbate. The reaction mixture is maintained at pH 7.4 under aerobic conditions, with 4-HHE quantified via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Yields are generally low (5–10%) due to competing degradation pathways and the instability of 4-HHE.

Enzymatic Synthesis Using Lipoxygenases

Role of 15-Lipoxygenase in 4-HHE Biosynthesis

Enzymatic oxidation via lipoxygenases (LOXs) offers a more controlled route to 4-HHE. 15-Lipoxygenase (15-LOX) oxygenates DHA at specific carbon positions, forming hydroperoxy intermediates that decompose into 4-HHE. This method mirrors the synthesis of 4-hydroxynonenal (4-HNE) from arachidonic acid. For instance, recombinant 15-LOX incubated with DHA at 25°C and pH 7.4 produces 4-HHE with yields up to 15%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Optimization of Enzymatic Conditions

Key variables affecting yield include enzyme concentration, oxygen availability, and substrate purity. Studies suggest that adding antioxidants like α-tocopherol stabilizes the enzyme and reduces side reactions, improving 4-HHE recovery.

Chemical Synthesis via Catalytic Dehydration

Dehydration of Hydroxyaldehyde Precursors

Patent literature describes catalytic dehydration as a viable route for synthesizing hydroxyaldehydes. Although no direct patents for 4-HHE exist, analogous methods for 4-hydroxycarbazole and 4-hydroxyindole provide insights. For example, Raney nickel catalyzes the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in aqueous alkaline solutions at 100°C, yielding 4-hydroxycarbazole with 80% efficiency. Adapting this approach, 4-HHE could theoretically be synthesized from a dihydroxyhexenal precursor under similar conditions, though experimental validation is needed.

Challenges in Catalytic Selectivity

A major hurdle is achieving regioselectivity, as dehydration may yield multiple unsaturated aldehydes. Catalysts like palladium on carbon (Pd/C) or zeolites could mitigate this by directing β-elimination, but their efficacy for 4-HHE remains unexplored.

Solvent-Mediated Condensation Reactions

Kinetic Control in Condensation Pathways

Reaction time and temperature critically influence product distribution. Rapid stirring and controlled addition of aldehydes minimize polymerization, a common side reaction in α,β-unsaturated aldehyde synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Substrate | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Lipid Peroxidation | DHA | Fe²⁺/Ascorbate, 37°C | 5–10 | Low yield, side products |

| Enzymatic Oxidation | DHA, 15-LOX | pH 7.4, 25°C | 10–15 | Enzyme cost, scalability |

| Catalytic Dehydration | Dihydroxy precursor | Raney Ni, 100°C | Theoretical | Selectivity, precursor synthesis |

| Solvent Condensation | Hexenal derivatives | PEG-400, 40°C | Theoretical | Polymerization, step complexity |

Chemical Reactions Analysis

Reactions:: 4-HHE can participate in various chemical reactions, including:

Oxidation: It can undergo further oxidation reactions.

Reduction: Reduction of the aldehyde group may occur.

Substitution: Substitution reactions at the hydroxyl group are possible.

Oxidation: Oxidizing agents like hydrogen peroxide (H~2~O~2~) or metal catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH~4~).

Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to further functionalization or fragmentation of the aldehyde group.

Scientific Research Applications

Biomedical Research Applications

HHE plays a crucial role in understanding oxidative stress and its implications in various diseases.

Inflammation and Renal Injury

A study investigated the effects of HHE on renal tubular epithelial cells (HK-2) and found that it induces inflammation and cell injury through the activation of the nuclear factor-kappa B (NF-κB) pathway. Paricalcitol was shown to mitigate these effects, suggesting potential therapeutic strategies for renal diseases associated with oxidative stress and inflammation .

Key Findings:

- HHE increases expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

- Paricalcitol pretreatment significantly reduces HHE-induced inflammation in HK-2 cells.

Antioxidative Properties

Research indicates that low concentrations of HHE can induce the antioxidative enzyme heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage. This property suggests that HHE may have potential applications in enhancing cellular defense mechanisms against oxidative stress .

Food Science Applications

HHE is also relevant in food science, particularly concerning lipid oxidation in food products.

Lipid Peroxidation Marker

As a product of lipid oxidation, HHE serves as a biomarker for assessing the quality and stability of food products. Its presence can indicate the extent of lipid peroxidation, which is crucial for determining shelf life and safety .

Case Study:

A study analyzed the formation of HHE from fatty acid methyl esters in various vegetable oils, providing insights into how different oils respond to oxidative conditions during storage .

Environmental Studies

HHE's role extends to environmental science, particularly in studying the impact of oxidative stress on ecosystems.

Biomarkers of Oxidative Stress

HHE is utilized as a biomarker for assessing oxidative stress in environmental samples. It helps in evaluating the effects of pollutants on living organisms, particularly in aquatic environments where lipid peroxidation can indicate the health of ecosystems .

Data Table: Summary of Applications

Mechanism of Action

The exact mechanism by which 4-HHE exerts its effects is not fully elucidated. it likely involves interactions with cellular proteins, lipid membranes, and oxidative stress pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Neurotoxicity: HHE and HNE exhibit comparable cytotoxicity, but HHE’s role in ω3 peroxidation may uniquely contribute to pathologies like epilepsy and ethanol withdrawal .

- Protein Modification : HHE adducts preferentially target mitochondrial proteins, disrupting energy metabolism .

- Therapeutic Targets: Scavengers of α,β-unsaturated aldehydes (e.g., carnosine) show promise in mitigating HHE/HNE-induced damage .

Biological Activity

4-Hydroxy hexenal (4-HHE) is a lipid peroxidation product that has garnered attention due to its biological activities, particularly in relation to oxidative stress and inflammation. This article provides a comprehensive overview of the biological activity of 4-HHE, drawing on diverse research findings, case studies, and data tables.

4-HHE is an aldehyde derived from the oxidation of n-3 polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA). It is structurally similar to 4-hydroxy-2-nonenal (4-HNE), another significant lipid peroxidation product. Both compounds are formed during the oxidative degradation of lipids and play roles in various physiological and pathological processes.

1. Antioxidant Properties

Research has shown that 4-HHE can induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). In a study involving C57BL/6 mice fed a fish-oil diet, it was observed that 4-HHE levels increased significantly in the aorta, correlating with enhanced endothelial function and vasodilation mediated by Nrf2 activation .

2. Cytotoxic Effects

Conversely, 4-HHE exhibits cytotoxic properties that can lead to cellular damage. It has been implicated in various disease states, including chronic kidney disease (CKD), where elevated levels of lipid aldehydes like 4-HHE were found to correlate with renal dysfunction . The compound's reactivity with cellular macromolecules can result in oxidative stress and inflammation.

3. Role in Inflammation

4-HHE is involved in inflammatory responses, acting as a signaling molecule that can modulate immune cell activity. Its accumulation during oxidative stress conditions suggests a dual role as both a mediator of inflammation and a potential target for therapeutic intervention .

Case Studies

Several studies have highlighted the biological implications of 4-HHE:

- Chronic Kidney Disease: A study reported increased plasma concentrations of 4-HHE in CKD patients, suggesting its role in post-translational modifications of proteins associated with kidney function decline .

- Bacterial Infections: Research indicated that 4-HNE, closely related to 4-HHE, could penetrate bacterial cells and induce growth inhibition or death. The pathogen Listeria monocytogenes was found to express detoxification enzymes in response to 4-HNE exposure, highlighting the compound's potential antimicrobial properties .

Data Table: Biological Activities of 4-Hydroxy Hexenal

The biological effects of 4-HHE are mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: 4-HHE can contribute to ROS production, leading to oxidative stress which is implicated in various diseases.

- Protein Modification: The compound can react with amino acids and other nucleophilic sites on proteins, resulting in functional alterations that may disrupt normal cellular processes.

- Gene Expression Modulation: Through pathways like Nrf2 activation, 4-HHE influences the expression of genes involved in antioxidant defense and inflammatory responses.

Q & A

Q. Advanced

- Hepatocyte models : Primary human hepatocytes or HepG2 cells treated with free fatty acids (e.g., palmitate) to induce lipid peroxidation. Measure 4-HHE levels alongside markers of insulin resistance (e.g., phosphorylated AKT).

- Adipocyte models : 3T3-L1 cells differentiated into adipocytes, exposed to 4-HHE to assess lipolysis and adipokine secretion.

- Organ-on-chip systems : Microfluidic devices simulating pancreatic islets can evaluate 4-HHE’s contribution to β-cell dysfunction in diabetes .

How can researchers mitigate 4-HHE’s instability during experimental workflows?

Q. Basic

- Storage : Aliquot 4-HHE in amber vials under argon at −80°C; avoid freeze-thaw cycles.

- Handling : Use glassware instead of plastics to reduce adsorption losses.

- Synthesis : Prepare fresh solutions in anhydrous solvents (e.g., ethanol) immediately before use. Confirm purity via HPLC-UV (λ = 220–230 nm) .

What analytical strategies distinguish 4-HHE from other lipid peroxidation byproducts?

Q. Advanced

- Chromatographic separation : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve 4-HHE (RT ~8.2 min) from 4-HNE (RT ~10.5 min).

- Mass spectrometry : Monitor precursor ion m/z 115.1 (C6H10O2⁺) and product ions (e.g., m/z 97.1 [M−H2O]+).

- Immunoassays : Validate antibody specificity using competitive ELISAs with 4-HHE-BSA conjugates; exclude cross-reactivity with malondialdehyde or acrolein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.